molecular formula C14H21BrN2O4 B2570723 2-(2-Ethoxyethoxy)ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate CAS No. 2378501-31-4

2-(2-Ethoxyethoxy)ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate

Cat. No.: B2570723
CAS No.: 2378501-31-4
M. Wt: 361.236
InChI Key: OZAWJSLKJXBQPU-UHFFFAOYSA-N
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Description

2-(2-Ethoxyethoxy)ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate is a complex organic compound that features a combination of ethoxyethoxy, amino, and bromopyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyethoxy)ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate typically involves multi-step organic reactions. One common approach is to start with the bromination of pyridine to obtain 6-bromopyridine. This intermediate is then subjected to a series of reactions involving ethoxyethoxy and amino groups to form the final product. The reaction conditions often include the use of solvents like dichloromethane, catalysts such as palladium on carbon, and reagents like ethyl bromoacetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and advanced purification techniques like column chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyethoxy)ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-(2-Ethoxyethoxy)ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyethoxy)ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate involves its interaction with specific molecular targets. The bromopyridinyl group can interact with enzymes or receptors, potentially inhibiting their activity. The ethoxyethoxy and amino groups may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-bromopyridine
  • 2-(2-Ethoxyethoxy)ethylamine
  • 3-(6-Bromopyridin-3-yl)propanoic acid

Uniqueness

2-(2-Ethoxyethoxy)ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-(2-ethoxyethoxy)ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O4/c1-2-19-5-6-20-7-8-21-14(18)12(16)9-11-3-4-13(15)17-10-11/h3-4,10,12H,2,5-9,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAWJSLKJXBQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCOC(=O)C(CC1=CN=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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